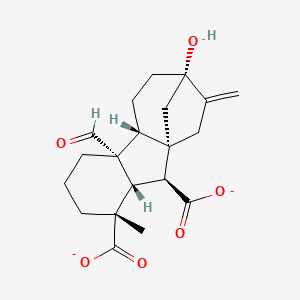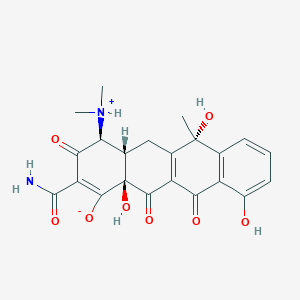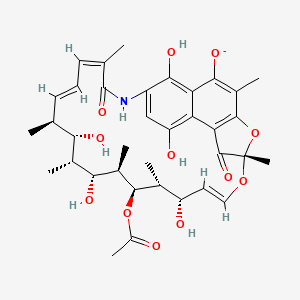
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a trans-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Chemical Framework Development
The compound has been instrumental in the enantioselective synthesis of complex molecular structures. For instance, it was utilized to derive enantiomerically pure compounds that embody the pentacyclic framework of the alkaloid vindoline, a precursor to significant anticancer agents like vinblastine and vincristine. This process involved a 17-step elaboration of the enzymatically derived (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, emphasizing its role in intricate synthetic pathways leading to biologically active compounds (White & Banwell, 2016).
Molecular Modeling and Polymerization
The compound's derivatives have been studied for their role in molecular structures and reactions. A computational study explored the geometry and vibrational frequencies of 1,3-cyclohexadiene and its derivatives, highlighting the influence of substituents on these properties. This research is significant for understanding reaction mechanisms and designing materials with desired chemical behaviors (Pye et al., 2009). Additionally, (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol and its derivatives have been used as initiators for ring-opening polymerization of cyclic esters, demonstrating the compound's utility in polymer synthesis (Komarov et al., 2019).
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
(1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
VQKKVCTZENPFCZ-HTQZYQBOSA-N |
Isomerische SMILES |
C=CC1=CC=C[C@H]([C@@H]1O)O |
Kanonische SMILES |
C=CC1=CC=CC(C1O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

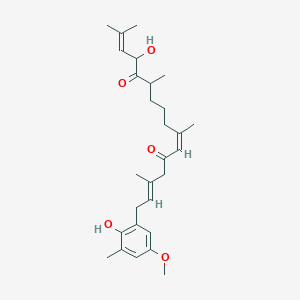
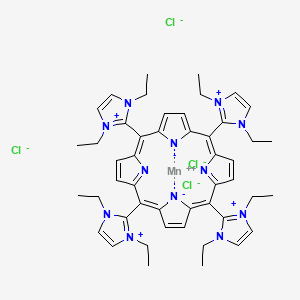
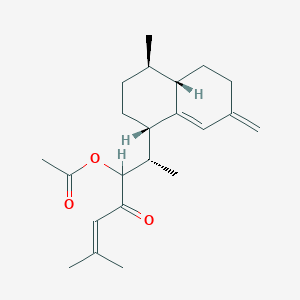
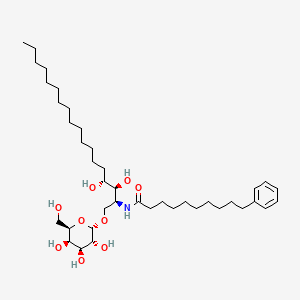
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)


